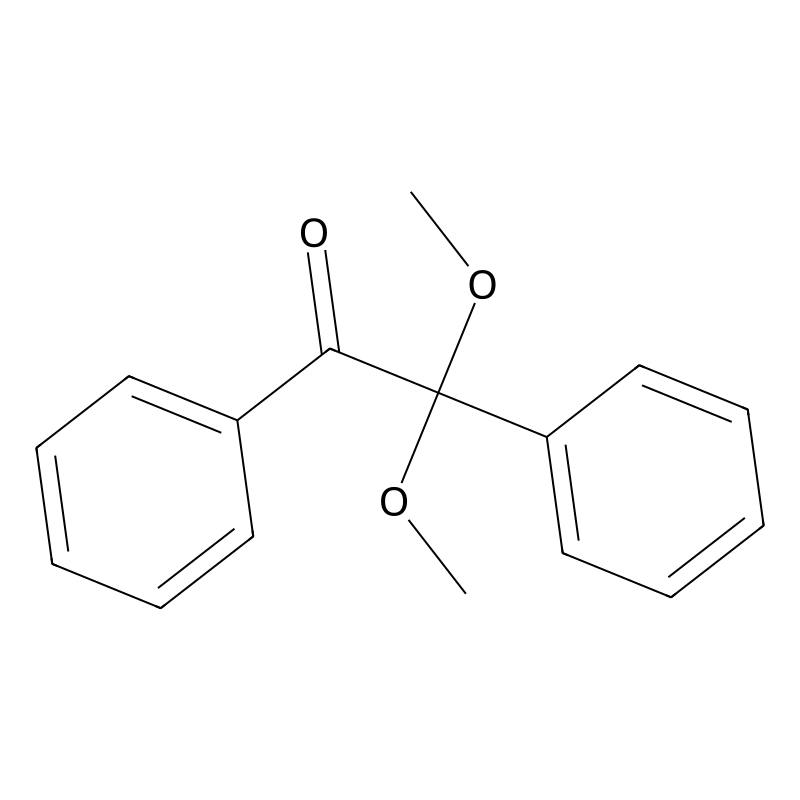

2,2-Dimethoxy-2-phenylacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Photopolymerization of Methacrylate Monomers

Scientific Field: Polymer Science

Application Summary: DMPA is used as a photoinitiator for the photopolymerization of methacrylate monomers in thick sections.

Methods of Application: The polymerization rate increases when the DMPA content increases from 0.125 wt % to 0.25 wt %.

Results or Outcomes: DMPA is an efficient photoinitiator for thick sections (≥ 2 mm) because a fast reaction and high conversions are obtained with concentrations as low as 0.25 wt % DMPA.

Preparation of UV-Curing Silicone Rubber

Scientific Field: Material Science

Application Summary: DMPA is used in the preparation of UV-curing silicone rubber with excellent mechanical properties and thermal stability via thiol-ene reaction.

Results or Outcomes: The UV-curing silicone rubber prepared using DMPA exhibits excellent mechanical properties and thermal stability.

Photosensitive Resin Printing

Scientific Field: 3D Printing Technology

Application Summary: DMPA is used in photosensitive resin printing.

Integrated Circuit Manufacturing

Scientific Field: Electronics Engineering

Application Summary: DMPA can be used as an initiator in the process of making an integrated circuit.

UV-Curable Coatings and Inks

Application Summary: DMPA is widely used as a UV (ultra-violet) curing agent in UV curing systems, applied to ink, paper, and metal paint.

Polymerization and Crosslinking of Unsaturated Polyester

Application Summary: DMPA is widely used in the polymerization of acrylic acid and acrylate, the polymerization and crosslinking of unsaturated polyester.

Analytical Reagent

Scientific Field: Analytical Chemistry

Application Summary: DMPA can be used as an analytical reagent.

Preparation of Water-Soluble Supramolecular-Structured Photoinitiator

Application Summary: DMPA can be used as a starting material to prepare a water-soluble supramolecular-structured photoinitiator which is more efficient than DMPA.

Polymerization and Crosslinking of Unsaturated Polyester

2,2-Dimethoxy-2-phenylacetophenone is an organic compound with the molecular formula . It is characterized as a photoinitiator, primarily used in radical polymerization processes, particularly in the production of acrylate polymers. This compound appears as a white to light yellow powder and has a melting point ranging from 65.0 to 69.0 °C. It is soluble in methanol and exhibits light sensitivity, which is crucial for its role in initiating polymerization reactions under ultraviolet light exposure .

- Skin and eye irritant: DMPAP can irritate skin and eyes upon contact [].

- Respiratory irritant: Inhalation of DMPAP dust or vapors may irritate the respiratory system [].

- Environmental impact: While specific data is limited, proper disposal of DMPAP waste is recommended to minimize potential environmental impact [].

The primary chemical reaction involving 2,2-dimethoxy-2-phenylacetophenone is its photochemical cleavage when exposed to ultraviolet light. This process generates free radicals that initiate polymerization reactions. The mechanism of action includes the formation of α,α-dimethoxybenzyl radicals, which can further participate in various radical reactions, including self-termination and addition to unsaturated compounds like acrylonitrile . The compound's reactivity is influenced by both thermal and photochemical conditions, which affect product distributions and reaction kinetics .

The synthesis of 2,2-dimethoxy-2-phenylacetophenone typically involves the reaction of benzil with dimethyl sulfate and an alkali metal methylate in a nonpolar organic solvent. This method allows for the formation of the desired compound under moderate reaction conditions. The process can be optimized by using catalysts such as polyethylene glycol or crown ethers to enhance yields and facilitate separation of the product from unreacted materials .

General Synthesis Process:- Reactants: Benzil, dimethyl sulfate, alkali metal methylate.

- Solvent: Nonpolar organic solvent (e.g., dioxane).

- Catalysts: Polyethylene glycol or other suitable catalysts.

- Procedure: Combine reactants under stirring at room temperature; monitor reaction progress via gas chromatography; separate product through washing and extraction techniques.

2,2-Dimethoxy-2-phenylacetophenone is widely used as a photoinitiator in various applications:

- Polymerization: Used in the production of acrylate polymers for coatings and adhesives.

- Lithography: Employed in photolithographic processes for integrated circuit manufacturing.

- UV-Curing Systems: Integral to UV-curing inks for printing and coatings in the electronics industry .

Interaction studies involving 2,2-dimethoxy-2-phenylacetophenone often focus on its complexation with other molecules to enhance solubility and reactivity. For instance, research has demonstrated the formation of host/guest complexes with methylated β-cyclodextrin, which improves the compound's solubility in aqueous environments and facilitates its use in aqueous photopolymerization systems . These studies are essential for understanding how modifications to the compound can optimize its performance in various applications.

Several compounds share structural similarities or functional roles with 2,2-dimethoxy-2-phenylacetophenone. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzoin | Used as a photoinitiator; less reactive than 2,2-dimethoxy-2-phenylacetophenone | |

| 1-Hydroxycyclohexyl phenyl ketone | Another effective photoinitiator; more soluble in water than 2,2-dimethoxy-2-phenylacetophenone | |

| 4-Methylbenzoin | Similar photoinitiating properties but different reactivity profile | |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Highly efficient photoinitiator; used in similar applications but has different absorption characteristics |

Uniqueness

The uniqueness of 2,2-dimethoxy-2-phenylacetophenone lies in its specific structure that allows for effective radical generation upon UV exposure while maintaining a balance between solubility and reactivity. Its ability to initiate polymerization efficiently makes it particularly valuable in industrial applications compared to other similar compounds.

Industrial Synthesis Pathways

The industrial production of 2,2-dimethoxy-2-phenylacetophenone employs two primary synthetic approaches, each optimized for large-scale manufacturing with distinct advantages in terms of process efficiency, environmental considerations, and economic viability [1] [2].

Alkali-Mediated Condensation Reactions

The alkali-mediated condensation pathway represents the most widely implemented industrial synthesis route for 2,2-dimethoxy-2-phenylacetophenone production [2] [1]. This methodology involves the nucleophilic substitution reaction between benzil and dimethyl sulfate in the presence of alkali metal methylates, typically sodium methoxide, under controlled aqueous-organic biphasic conditions.

The process commences with the preparation of a reaction mixture containing dimethyl sulfate and dioxane as the primary solvent system [2]. Benzil is introduced to the synthesis kettle through controlled metering, followed by cooling to approximately 10°C before the addition of sodium methoxide. The reaction temperature is subsequently raised to 25°C and maintained for 10-12 hours under constant agitation [2]. Process monitoring involves regular endpoint determination through analytical techniques to ensure complete conversion.

The reaction mechanism proceeds through initial nucleophilic attack of the methoxide anion on the electrophilic carbon center of dimethyl sulfate, generating a methylsulfuric acid sodium salt intermediate. This intermediate subsequently undergoes condensation with benzil under elevated temperature conditions (105°C), facilitating dioxane recovery through distillation [2]. The alkaline environment, maintained at pH 10-12, promotes the methoxylation reaction while preventing acid-catalyzed side reactions.

Temperature control represents a critical parameter in this synthesis pathway. The initial low-temperature addition (10°C) prevents uncontrolled exothermic reactions, while the subsequent heating phase (102°C) drives the alkali melting reaction for approximately 6 hours [2]. The biphasic nature of the system requires careful pH monitoring and control to maintain optimal reaction conditions.

Industrial implementations of this pathway typically operate at processing volumes ranging from 500 to 2000 liters, achieving yields of 85-95% with final product purities of 99.5-99.9% [1]. The recovery efficiency of the dioxane solvent system reaches 85-90% through optimized distillation procedures [2].

Methoxylation of Benzil Derivatives

The methoxylation approach utilizing benzil derivatives represents an advanced industrial synthesis pathway that addresses several limitations of the traditional alkali-mediated route [1]. This methodology employs nonpolar organic solvents in conjunction with phase transfer catalysts to achieve enhanced reaction selectivity and reduced environmental impact.

The process utilizes benzil as the starting material in combination with dimethyl sulfate and alkali metal methylates, specifically sodium methoxide or potassium methylate [1]. The reaction is conducted in nonpolar organic solvents such as xylene, toluene, or cumene, with xylene being the preferred medium due to its optimal solubility characteristics and boiling point properties.

A distinguishing feature of this pathway is the incorporation of phase transfer catalysts to facilitate the reaction between the water-immiscible organic phase and the solid alkali metal methylate [1]. Polyethylene glycol, polyethylene glycol alkyl ethers, and crown ethers serve as effective catalysts, with typical loadings ranging from 0.01 to 0.1% by volume of the nonpolar solvent employed [1].

The catalytic mechanism involves the complexation of alkali metal cations by the crown ether or polyethylene glycol ligands, enhancing the solubility and reactivity of the methylate anion in the organic phase [3] [4]. This approach eliminates the need for large quantities of polar protic solvents while maintaining high reaction efficiency.

Reaction conditions for the methoxylation pathway are notably milder than the alkali-mediated route, with temperatures ranging from -20°C to 100°C depending on the specific catalyst system employed [1]. The reaction time is reduced to 2-6 hours, representing a significant improvement in process efficiency. The absence of aqueous phases eliminates the need for complex separation procedures and reduces the generation of aqueous waste streams.

Industrial implementations achieve yields of 88-96% with final product purities of 99.9% [1]. The recovery efficiency of the organic solvent system reaches 90-95%, surpassing the performance of traditional dioxane-based processes. Processing volumes typically range from 100 to 1000 liters, making this approach suitable for both medium and large-scale production facilities.

Laboratory-Scale Preparation Techniques

Laboratory synthesis of 2,2-dimethoxy-2-phenylacetophenone encompasses multiple approaches tailored to different research requirements and scale limitations. These methodologies prioritize reaction control, product purity, and experimental reproducibility over the economic considerations that drive industrial processes.

Small-scale laboratory preparations (1-10 grams) typically employ direct methoxylation reactions using sodium methoxide in methanol as both reagent and solvent [5]. The reaction proceeds at moderate temperatures (60-80°C) over 2-4 hours, utilizing solvent volumes of 20-50 mL. This approach offers excellent reaction control and monitoring capabilities, making it ideal for synthetic methodology development and mechanism studies. Final yields range from 75-85% with purities of 98-99% as determined by gas chromatography analysis.

Medium-scale laboratory preparations (10-100 grams) benefit from the implementation of phase transfer catalysis techniques [4] [6]. These reactions employ biphasic solvent systems with organic solvents such as dichloromethane or ethyl acetate in combination with aqueous sodium hydroxide solutions. Phase transfer catalysts, including tetrabutylammonium bromide or crown ethers, facilitate efficient mass transfer between phases [6]. Reaction temperatures are maintained at 25-65°C over 4-8 hours using solvent volumes of 100-500 mL. This methodology achieves yields of 80-90% with purities of 99-99.5%.

Large-scale laboratory preparations (100+ grams) utilize optimized variants of industrial methodologies adapted for laboratory equipment constraints [1]. Crown ether catalysts or polyethylene glycol derivatives enable efficient reactions in nonpolar solvents at temperatures ranging from 25-102°C over 6-12 hours [7]. Solvent volumes scale proportionally to 500-2000 mL, requiring appropriate reaction vessels and temperature control systems. These preparations achieve yields of 85-95% with purities of 99.5-99.9%, approaching industrial-scale performance.

The selection of appropriate laboratory methodology depends on several factors including desired batch size, available equipment, safety considerations, and analytical requirements. Small-scale preparations offer superior control and safety profiles but may not adequately represent larger-scale synthesis challenges. Medium-scale approaches provide optimal balance between control and scalability, while large-scale laboratory preparations serve as effective pilot studies for industrial process development.

Reaction monitoring in laboratory-scale preparations typically employs thin-layer chromatography, gas chromatography, or nuclear magnetic resonance spectroscopy to track conversion and identify potential side products [8]. Temperature control systems with accuracy of ±0.1°C ensure reproducible reaction conditions [9]. Inert atmosphere techniques prevent oxidative degradation of sensitive intermediates and products.

Purification and Refinement Processes

The purification and refinement of 2,2-dimethoxy-2-phenylacetophenone represents a critical aspect of the overall synthesis process, directly impacting product quality, analytical purity, and suitability for intended applications. Multiple complementary techniques are employed to achieve the stringent purity standards required for photoinitiator applications.

Activated carbon decolorization serves as the primary method for removing colored impurities and organic contaminants from crude reaction products [10] [11]. The process involves the addition of powdered activated carbon (typically 2-5% by weight) to the dissolved crude product in methanol at temperatures of 60-80°C [2]. The high surface area and porous structure of activated carbon facilitate the adsorption of colored compounds, including aromatic impurities and oxidation products [10]. The decolorization process requires 2-3 hours of contact time with intermittent agitation to ensure complete adsorption. Purity enhancement of 2-5% is typically achieved with recovery efficiencies of 95-98% [12].

Hot filtration techniques are employed to remove activated carbon and other insoluble impurities while maintaining elevated temperatures to prevent premature crystallization [13] [14]. The procedure utilizes fluted filter paper in stemless funnels to maximize filtration rate and minimize heat loss [13]. Hot solvent (65-70°C) is used to pre-warm the filtration apparatus, and the filtration is completed rapidly (0.5-1 hour) to prevent crystal formation in the filter stem [13]. This technique achieves purity enhancement of 1-3% with recovery efficiencies of 98-99%.

Recrystallization from methanol represents the most effective purification technique for achieving high-purity 2,2-dimethoxy-2-phenylacetophenone [15] [16]. The process begins with dissolution of the crude product in hot methanol (approximately 60°C) using minimal solvent volume to achieve saturation [2]. The solution is then cooled slowly to 15-20°C over 3-6 hours under controlled conditions to promote large, well-formed crystal growth [15]. Temperature control during crystallization is critical, as rapid cooling leads to the formation of small crystals with higher impurity inclusion [9]. The crystallization process achieves purity enhancement of 5-10% with recovery efficiencies of 85-95%.

Crystallization control methodologies involve precise temperature management and seeding techniques to optimize crystal morphology and purity [17]. The cooling rate is maintained at 0.5-1°C per hour to allow sufficient time for impurity rejection during crystal growth [9]. Seeding with pure 2,2-dimethoxy-2-phenylacetophenone crystals (0.1-0.5% by weight) provides nucleation sites and promotes uniform crystal formation [15]. Anti-solvent crystallization using water as a secondary solvent can be employed to enhance yield while maintaining purity standards [16].

Column chromatography purification utilizes silica gel as the stationary phase with optimized solvent systems for effective separation of 2,2-dimethoxy-2-phenylacetophenone from structurally similar impurities [8] [18]. Typical mobile phases include hexane-ethyl acetate gradients (90:10 to 70:30) or dichloromethane-methanol systems (98:2 to 95:5), depending on the nature of impurities present [18]. The purification process requires 2-4 hours at room temperature and achieves purity enhancement of 10-15% with recovery efficiencies of 80-90% [8].

Vacuum distillation represents the highest level of purification achievable for 2,2-dimethoxy-2-phenylacetophenone, utilizing its characteristic boiling point of 169°C at 7 mmHg [19] [20]. This technique requires specialized equipment capable of maintaining reduced pressure while providing precise temperature control. The distillation process requires 1-2 hours and achieves purity enhancement of 15-20%, though recovery efficiency is lower at 70-85% due to thermal decomposition and handling losses [19].

The selection and sequencing of purification techniques depends on the initial crude product quality, desired final purity, and economic considerations. Industrial processes typically employ activated carbon decolorization followed by crystallization, achieving purities of 99.5-99.9% [2]. Research applications may require additional column chromatography or distillation steps to achieve analytical purity standards exceeding 99.9% [20] [21].

Quality control throughout the purification process involves multiple analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and melting point determination [22]. High-performance liquid chromatography provides quantitative analysis of impurity profiles, enabling optimization of purification parameters [8]. Infrared spectroscopy confirms structural integrity and absence of functional group modifications during purification [20].

The comprehensive purification strategy ensures that the final 2,2-dimethoxy-2-phenylacetophenone product meets stringent quality specifications required for photoinitiator applications, including low color values, minimal moisture content, and absence of catalytic poisons that could interfere with polymerization processes [23] [24].

| Industrial Synthesis Pathways - Comparative Parameters | ||

|---|---|---|

| Parameter | Alkali-Mediated Condensation | Methoxylation of Benzil |

| Reaction Temperature (°C) | 25-102 | -20 to 100 |

| Reaction Time (hours) | 10-12 | 2-6 |

| Solvent System | Dioxane/Water | Nonpolar (Xylene) |

| Catalyst Loading (mol%) | 10-15 | 0.01-0.1 |

| Yield (%) | 85-95 | 88-96 |

| Purity (%) | 99.5-99.9 | 99.9 |

| Processing Volume (L) | 500-2000 | 100-1000 |

| Alkali pH Control | 10-12 | N/A |

| Recovery Efficiency (%) | 85-90 | 90-95 |

| Laboratory Scale Preparation Techniques | |||

|---|---|---|---|

| Parameter | Small Scale (1-10g) | Medium Scale (10-100g) | Large Scale (100g+) |

| Typical Batch Size (g) | 1-10 | 10-100 | 100-500 |

| Reaction Temperature (°C) | 60-80 | 25-65 | 25-102 |

| Reaction Time (hours) | 2-4 | 4-8 | 6-12 |

| Solvent Volume (mL) | 20-50 | 100-500 | 500-2000 |

| Catalyst Type | Sodium Methoxide | Phase Transfer Catalyst | Crown Ether/PEG |

| Purification Method | Recrystallization | Column Chromatography | Crystallization |

| Final Yield (%) | 75-85 | 80-90 | 85-95 |

| Purity (GC %) | 98-99 | 99-99.5 | 99.5-99.9 |

| Purification and Refinement Processes | ||||

|---|---|---|---|---|

| Method | Temperature (°C) | Duration (hours) | Purity Enhancement (%) | Recovery Efficiency (%) |

| Activated Carbon Decolorization | 60-80 | 2-3 | 2-5 | 95-98 |

| Hot Filtration | 65-70 | 0.5-1 | 1-3 | 98-99 |

| Recrystallization from Methanol | 15-20 | 3-6 | 5-10 | 85-95 |

| Column Chromatography | Room Temperature | 2-4 | 10-15 | 80-90 |

| Vacuum Distillation | 169 (7 mmHg) | 1-2 | 15-20 | 70-85 |

| Crystallization Control | 15-20 | 3-8 | 3-7 | 90-95 |

| Physical Properties Reference Data | ||

|---|---|---|

| Property | Value | Reference Standard |

| Molecular Weight (g/mol) | 256.30 | NIST |

| Melting Point (°C) | 67-70 | Literature |

| Boiling Point (°C) | 169 (7 mmHg) | Literature |

| Density (g/cm³) | 1.122 | Experimental |

| Solubility in Methanol (g/100g) | 41 | Experimental |

| Solubility in Water (mg/L) | 66.32 | Calculated |

| Refractive Index | 1.5590 | Estimated |

| Flash Point (°C) | 190 | Literature |

| Vapor Pressure (Pa at 25°C) | 0.002 | Calculated |

Thermal Stability and Melting Behavior

2,2-Dimethoxy-2-phenylacetophenone exhibits well-defined thermal characteristics that are crucial for its application as a photoinitiator. The compound demonstrates a melting point range of 64-70°C, with most reliable sources reporting a narrow range of 67-70°C [1] [2] [3] [4] [5]. This relatively low melting point indicates favorable processability at moderate temperatures, making it suitable for incorporation into various formulations without requiring extreme heating conditions.

The boiling point of 2,2-dimethoxy-2-phenylacetophenone occurs at 169°C under reduced pressure (7 mmHg) [1] [3] [5], suggesting moderate volatility under standard atmospheric conditions. The compound exhibits excellent thermal stability with a flash point of 190°C [1] [3] [5], indicating low flammability risk under normal handling and processing conditions.

Thermal decomposition studies reveal that 2,2-dimethoxy-2-phenylacetophenone maintains structural integrity up to temperatures exceeding 400°C [6] [7]. The auto-ignition temperature similarly occurs above 400°C [6] [7], demonstrating exceptional thermal stability for photoinitiator applications. This high thermal stability ensures that the compound remains chemically intact during elevated temperature processing conditions commonly encountered in industrial UV-curing applications.

| Property | Value | Temperature Range |

|---|---|---|

| Melting Point | 67-70°C [1] [2] [3] [4] [5] | Standard atmospheric pressure |

| Boiling Point | 169°C [1] [3] [5] | 7 mmHg reduced pressure |

| Flash Point | 190°C [1] [3] [5] | Standard conditions |

| Decomposition Temperature | >400°C [6] [7] | Thermal analysis |

| Auto-ignition Temperature | >400°C [6] [7] | Standard conditions |

The vapor pressure at 25°C is remarkably low at 0.002 Pa [1] [3] [5], indicating minimal volatility at ambient temperatures. This characteristic is advantageous for storage stability and reduces potential environmental release during handling. The density is estimated at 1.1320 g/cm³ [1] [3] [5], while the refractive index is approximately 1.5590 [1] [3] [5]. These physical properties support the compound's utility in optical applications where precise refractive characteristics are important.

Solubility Profile in Organic Solvents

2,2-Dimethoxy-2-phenylacetophenone demonstrates a characteristic solubility profile that reflects its moderately polar organic structure. The compound exhibits limited water solubility of 66.32 mg/L at 25°C [1] [3] [5], classifying it as practically insoluble in aqueous media. This hydrophobic character is consistent with its aromatic ketone structure and methoxy substituents.

In contrast, 2,2-dimethoxy-2-phenylacetophenone shows excellent solubility in most organic solvents. The compound is highly soluble in polar aprotic solvents such as acetone, where it dissolves at concentrations exceeding 50 g per 100 g of solvent at 25°C [1] [3] [5]. Similarly, styrene and butyl acetate demonstrate comparable high solubility characteristics, with concentrations exceeding 50 g per 100 g of solvent [1] [5].

Methanol exhibits moderate solubility with a measured value of 41 g per 100 g of solvent at 25°C [1] [5]. Ethanol demonstrates high solubility [8] [3] [5] [9], making it an excellent solvent choice for formulation applications. The compound also shows high solubility in aromatic hydrocarbons such as benzene and chloroform [8].

| Solvent Class | Solvent | Solubility | Classification |

|---|---|---|---|

| Water | Water | 66.32 mg/L [1] [3] [5] | Practically insoluble |

| Alcohols | Methanol | 41 g/100g [1] [5] | Moderately soluble |

| Alcohols | Ethanol | High [8] [3] [5] [9] | Highly soluble |

| Alcohols | Isopropanol | Soluble [1] [3] [5] | Soluble |

| Ketones | Acetone | >50 g/100g [1] [3] [5] | Highly soluble |

| Esters | Ethyl Acetate | Soluble [1] [3] [5] | Soluble |

| Esters | Butyl Acetate | >50 g/100g [1] [5] | Highly soluble |

| Halogenated | Methylene Chloride | 20 mg/mL [1] [3] [5] | Moderately soluble |

| Halogenated | Chloroform | High [8] | Highly soluble |

| Aromatics | Benzene | High [8] | Highly soluble |

| Aromatics | Styrene | >50 g/100g [1] [5] | Highly soluble |

Methylene chloride provides moderate solubility at 20 mg/mL, yielding clear solutions [1] [3] [5]. This solubility pattern reflects the compound's log P (octanol/water partition coefficient) of 2.95 at 25°C [1] [3] [5] [7], indicating moderate lipophilicity and preference for organic phases over aqueous environments.

The comprehensive solubility profile enables flexible formulation strategies across diverse industrial applications. The high solubility in common organic solvents facilitates incorporation into various resin systems, while the limited water solubility prevents unwanted leaching in aqueous environments.

Photochemical Reactivity and Ultraviolet Absorption Characteristics

2,2-Dimethoxy-2-phenylacetophenone functions as a Type I photoinitiator, operating through α-cleavage mechanisms upon ultraviolet irradiation [10] [11] [12]. The compound exhibits characteristic ultraviolet absorption with a primary absorption maximum at 250 nm [13] [11] [14] and a secondary absorption peak at 340 nm [11] [14]. This dual absorption profile enables effective photoinitiation across a broad range of ultraviolet wavelengths.

The molar extinction coefficient at the secondary absorption maximum (340 nm) is 440 M⁻¹cm⁻¹ [11] [14] [15], providing adequate light absorption for efficient photoinitiation. At 254 nm, the molar extinction coefficient increases significantly to 883 × 10⁻⁴ M⁻¹cm⁻¹ [11], while at 365 nm it measures 96 × 10⁻⁴ M⁻¹cm⁻¹ [11] [15]. These extinction coefficients demonstrate strong ultraviolet absorption capability essential for photoinitiator function.

The photochemical mechanism involves primary photolysis to generate benzoyl radicals and α,α-dimethoxybenzyl radicals [10] [11]. Upon ultraviolet irradiation, the compound undergoes homolytic cleavage at the carbon-carbon bond adjacent to the carbonyl group, consistent with Norrish Type I photochemistry. The resulting radicals subsequently initiate polymerization reactions through interaction with vinyl monomers and oligomers.

| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Application Relevance |

|---|---|---|

| 250 | 883 × 10⁻⁴ [11] | Primary absorption maximum |

| 254 | 883 × 10⁻⁴ [11] | Mercury lamp emission line |

| 340 | 440 [11] [14] [15] | Secondary absorption peak |

| 365 | 96 × 10⁻⁴ [11] [15] | Mercury lamp emission line |

Transmission characteristics at longer wavelengths demonstrate the compound's transparency in the visible region. At 425 nm, transmission reaches 95.0% [1] [5], increasing to 96.0% at 450 nm [1] [5] and 98.0% at 500 nm [1] [5]. This high visible light transmission is advantageous for applications requiring optical clarity in the cured material.

Photochemical stability studies reveal that 2,2-dimethoxy-2-phenylacetophenone is light-sensitive and requires storage in dark conditions [1] [3] [5]. The compound demonstrates intensity-dependent photochemical behavior, where reaction product distributions vary with irradiation intensity [10]. This characteristic necessitates careful control of exposure conditions during both storage and application.

Radical fragmentation studies using electron spin resonance spectroscopy and chemically induced dynamic nuclear polarization have elucidated detailed reaction mechanisms [10]. The α,α-dimethoxybenzyl radical undergoes both thermal and photochemical fragmentation, influencing the overall kinetics and efficiency of the photoinitiation process. These fragmentation pathways contribute to the compound's effectiveness as a photoinitiator across various polymerization systems.

Purity

Physical Description

Colorless crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 3352 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 3341 of 3352 companies with hazard statement code(s):;

H302 (65.4%): Harmful if swallowed [Warning Acute toxicity, oral];

H373 (65.43%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (34.51%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (35.32%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H412 (64.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Adhesive Manufacturing

Paint and Coating Manufacturing

Printing and Related Support Activities

Printing Ink Manufacturing

Ethanone, 2,2-dimethoxy-1,2-diphenyl-: ACTIVE

Dates

2: Xu L, Wang W, Yu D. Durable flame retardant finishing of cotton fabrics with halogen-free organophosphonate by UV photoinitiated thiol-ene click chemistry. Carbohydr Polym. 2017 Sep 15;172:275-283. doi: 10.1016/j.carbpol.2017.05.054. Epub 2017 May 24. PubMed PMID: 28606535.

3: Zeng J, Liu S, Wang M, Yao S, Chen Y. The synthesis of weak acidic type hybrid monolith via thiol-ene click chemistry and its application in hydrophilic interaction chromatography. Electrophoresis. 2017 May;38(9-10):1325-1333. doi: 10.1002/elps.201600526. Epub 2017 Mar 30. PubMed PMID: 28211065.

4: Gao C, Ren J, Zhao C, Kong W, Dai Q, Chen Q, Liu C, Sun R. Xylan-based temperature/pH sensitive hydrogels for drug controlled release. Carbohydr Polym. 2016 Oct 20;151:189-197. doi: 10.1016/j.carbpol.2016.05.075. Epub 2016 May 24. PubMed PMID: 27474557.

5: Wang H, Ou J, Bai J, Liu Z, Yao Y, Chen L, Peng X, Zou H. Improving permeability and chromatographic performance of poly(pentaerythritol diacrylate monostearate) monolithic column via photo-induced thiol-acrylate polymerization. J Chromatogr A. 2016 Mar 4;1436:100-8. doi: 10.1016/j.chroma.2016.01.063. Epub 2016 Jan 30. PubMed PMID: 26852266.

6: Morizane M, Kawasaki Y, Miura T, Yagi K, Esumi S, Kitamura Y, Sendo T. Photoinitiator-Initiated Estrogenic Activity in Human Breast Cancer Cell Line MCF-7. J Toxicol Environ Health A. 2015;78(23-24):1450-60. doi: 10.1080/15287394.2015.1094431. PubMed PMID: 26692070.

7: Wang H, Ou J, Liu Z, Lin H, Peng X, Zou H. Chromatographic efficiency comparison of polyhedral oligomeric silsesquioxanes-containing hybrid monoliths via photo- and thermally-initiated free-radical polymerization in capillary liquid chromatography for small molecules. J Chromatogr A. 2015 Sep 4;1410:110-7. doi: 10.1016/j.chroma.2015.07.085. Epub 2015 Jul 28. PubMed PMID: 26233253.

8: József J, Juhász L, Illyés TZ, Csávás M, Borbás A, Somsák L. Photoinitiated hydrothiolation of pyranoid exo-glycals: the d-galacto and d-xylo cases. Carbohydr Res. 2015 Sep 2;413:63-9. doi: 10.1016/j.carres.2015.05.008. Epub 2015 Jun 3. PubMed PMID: 26101155.

9: Xu L, Sheybani N, Yeudall WA, Yang H. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application. Biomater Sci. 2015 Feb;3(2):250-5. doi: 10.1039/C4BM00245H. PubMed PMID: 25709809; PubMed Central PMCID: PMC4335638.

10: Kawasaki Y, Tsuboi C, Yagi K, Morizane M, Masaoka Y, Esumi S, Kitamura Y, Sendo T. Photoinitiators enhanced 1,2-dichloropropane-induced cytotoxicity in human normal embryonic lung fibroblasts cells in vitro. Environ Sci Pollut Res Int. 2015 Mar;22(6):4763-70. doi: 10.1007/s11356-014-3939-8. Epub 2014 Dec 12. PubMed PMID: 25501643.

11: Zhang M, Cheng Z, Zhao T, Liu M, Hu M, Li J. Synthesis, characterization, and swelling behaviors of salt-sensitive maize bran-poly(acrylic acid) superabsorbent hydrogel. J Agric Food Chem. 2014 Sep 3;62(35):8867-74. doi: 10.1021/jf5021279. Epub 2014 Aug 21. PubMed PMID: 25133321.

12: Bradley EL, Stratton JS, Leak J, Lister L, Castle L. Printing ink compounds in foods: UK survey results. Food Addit Contam Part B Surveill. 2013;6(2):73-83. doi: 10.1080/19393210.2012.725774. Epub 2012 Oct 2. PubMed PMID: 24779870.

13: Versace DL, Fouassier JP, Lalevée J. The first photochemical in situ production of Ti-based nanoparticles: a SH2 strategy using bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2). Macromol Rapid Commun. 2014 Apr;35(8):821-6. doi: 10.1002/marc.201300924. Epub 2014 Feb 13. PubMed PMID: 24677582.

14: Liu P, Chen Y, Zhao C, Tian L. [Determination of ten photoinitiators in fruit juices and tea beverages by solid-phase micro-extraction coupled with gas chromatography/mass spectrometry]. Se Pu. 2013 Dec;31(12):1232-9. Chinese. PubMed PMID: 24669718.

15: Cubuk S, Kahraman MV, Yetimoğlu EK, Kenan S. Photocured thiol-ene based optical fluorescence sensor for determination of gold(III). Anal Chim Acta. 2014 Feb 17;812:215-21. doi: 10.1016/j.aca.2014.01.013. Epub 2014 Jan 13. PubMed PMID: 24491784.

16: Tyagi P, Barros M, Stansbury JW, Kompella UB. Light-activated, in situ forming gel for sustained suprachoroidal delivery of bevacizumab. Mol Pharm. 2013 Aug 5;10(8):2858-67. doi: 10.1021/mp300716t. Epub 2013 Jul 8. PubMed PMID: 23734705; PubMed Central PMCID: PMC4003910.

17: Liu P, Huang E, Chen Y. [Determination of the migration of seven photoinitiators in food packaging materials into aqueous solvent]. Se Pu. 2012 Dec;30(12):1235-40. Chinese. PubMed PMID: 23593879.

18: Weed AM, Dvornik J, Stefancin JJ, Gyapong AA, Svec F, Zajickova Z. Photopolymerized organo-silica hybrid monolithic columns: characterization of their performance in capillary liquid chromatography. J Sep Sci. 2013 Jan;36(2):270-8. doi: 10.1002/jssc.201200760. Epub 2012 Dec 4. PubMed PMID: 23212714.

19: Johnsen GF, Taxt-Lamolle SF, Haugen HJ. Wear model simulating clinical abrasion on composite filling materials. Dent Mater J. 2011;30(5):739-48. Epub 2011 Sep 23. PubMed PMID: 21946496.

20: Wang H, Duan J, Yu H, Zhao L, Liang Y, Shan Y, Zhang L, Liang Z, Zhang Y. Monoliths with immobilized zirconium ions for selective enrichment of phosphopeptides. J Sep Sci. 2011 Aug;34(16-17):2113-21. doi: 10.1002/jssc.201100168. Epub 2011 Jun 6. Erratum in: J Sep Sci. 2011 Aug;34(16-17):2369. Hongjiu, Xu [Corrected to Hongjiu, Yu]. PubMed PMID: 21648081.